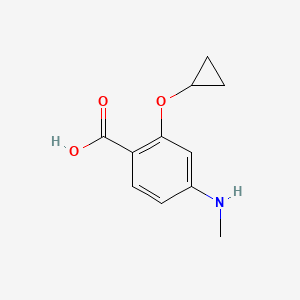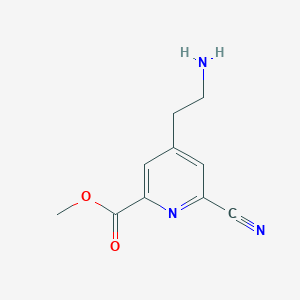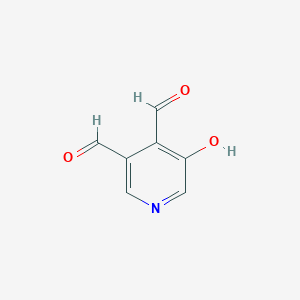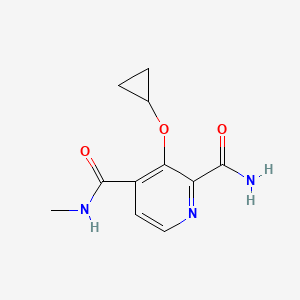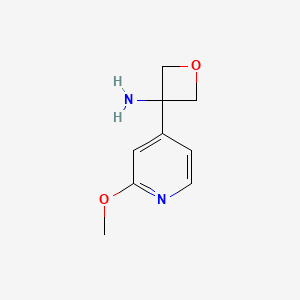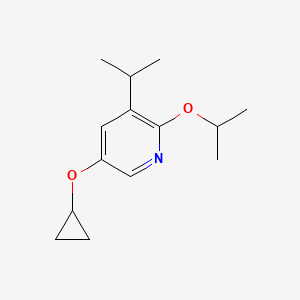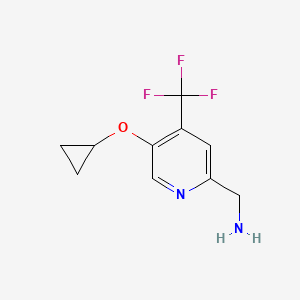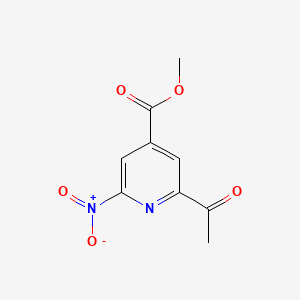
Methyl 2-acetyl-6-nitroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetyl-6-nitroisonicotinate is an organic compound with the molecular formula C9H8N2O5 It is a derivative of isonicotinic acid, featuring both acetyl and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-nitroisonicotinate typically involves the nitration of methyl isonicotinate followed by acetylation. One common method includes the reaction of methyl isonicotinate with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting methyl 6-nitroisonicotinate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-acetyl-6-nitroisonicotinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl 2-amino-6-acetylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-acetyl-6-nitroisonicotinic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetyl-6-nitroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and acetyl groups on biological systems, providing insights into enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Methyl 2-acetyl-6-nitroisonicotinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting bacterial enzymes or modulating inflammatory pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetyl group can modify protein function through acetylation.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-acetylisonicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 6-nitroisonicotinate: Lacks the acetyl group, affecting its biological activity and chemical reactivity.
Methyl 2-nitroisonicotinate: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: Methyl 2-acetyl-6-nitroisonicotinate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H8N2O5 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
methyl 2-acetyl-6-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)7-3-6(9(13)16-2)4-8(10-7)11(14)15/h3-4H,1-2H3 |
InChI-Schlüssel |
NCACSWCKHDRTHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


